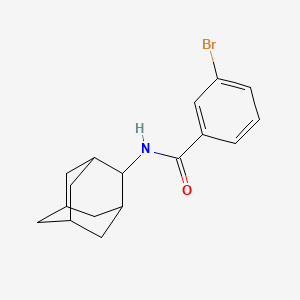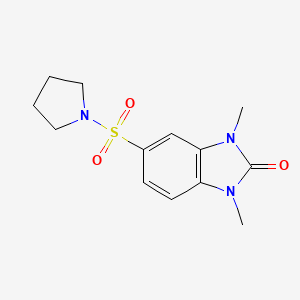
N-(3-acetylphenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-1-pyrrolidinecarboxamide, also known as CPP-ACP, is a synthetic peptide that has been extensively studied for its potential applications in dentistry. CPP-ACP is a combination of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP), which are both naturally occurring compounds found in milk. This compound has been shown to have a number of beneficial effects on oral health, including remineralization of tooth enamel, inhibition of dental plaque formation, and prevention of tooth decay. In
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential applications in dentistry. It has been shown to have a number of beneficial effects on oral health, including remineralization of tooth enamel, inhibition of dental plaque formation, and prevention of tooth decay. N-(3-acetylphenyl)-1-pyrrolidinecarboxamide has also been studied for its potential applications in other areas of medicine, including drug delivery and cancer treatment.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-1-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the formation of complexes between CPP and ACP. These complexes are thought to help stabilize calcium and phosphate ions, which are necessary for the remineralization of tooth enamel. N-(3-acetylphenyl)-1-pyrrolidinecarboxamide has also been shown to inhibit the formation of dental plaque by interfering with the adhesion of bacteria to tooth surfaces.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects on oral health. It has been shown to remineralize tooth enamel, inhibit dental plaque formation, and prevent tooth decay. N-(3-acetylphenyl)-1-pyrrolidinecarboxamide has also been shown to have antibacterial properties, which may help to prevent the growth of harmful bacteria in the mouth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-acetylphenyl)-1-pyrrolidinecarboxamide is its ability to remineralize tooth enamel, which makes it a promising candidate for the development of new dental treatments. However, there are also some limitations to using N-(3-acetylphenyl)-1-pyrrolidinecarboxamide in lab experiments. For example, N-(3-acetylphenyl)-1-pyrrolidinecarboxamide can be difficult to synthesize, and it may be expensive to produce in large quantities.
Zukünftige Richtungen
There are many potential future directions for research on N-(3-acetylphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of new dental treatments that incorporate N-(3-acetylphenyl)-1-pyrrolidinecarboxamide. Researchers are also interested in exploring the potential applications of N-(3-acetylphenyl)-1-pyrrolidinecarboxamide in other areas of medicine, such as drug delivery and cancer treatment. Additionally, there is a need for further research to better understand the mechanism of action of N-(3-acetylphenyl)-1-pyrrolidinecarboxamide and its effects on oral health.
Synthesemethoden
N-(3-acetylphenyl)-1-pyrrolidinecarboxamide can be synthesized through a number of different methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and enzymatic synthesis. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. Solution-phase peptide synthesis involves the use of solution-phase chemistry to synthesize peptides. Enzymatic synthesis involves the use of enzymes to catalyze the formation of peptide bonds between amino acids. The most commonly used method for synthesizing N-(3-acetylphenyl)-1-pyrrolidinecarboxamide is solid-phase peptide synthesis.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(16)11-5-4-6-12(9-11)14-13(17)15-7-2-3-8-15/h4-6,9H,2-3,7-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUCPFIYWKTQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759651.png)
![3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759653.png)

![N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B5759660.png)
![8,9-dimethyl-2-(2-pyridinyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5759668.png)
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine](/img/structure/B5759682.png)
![4-{4-[(4-methoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B5759698.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5759699.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B5759707.png)




![2-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759742.png)